molecular formula C25H23ClN2 B4999819 1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine

1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine

Cat. No. B4999819
M. Wt: 386.9 g/mol
InChI Key: KACAFZHBWXVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine, also known as ACP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine acts as a selective agonist of the 5-HT1A and 5-HT2A receptors, which are both subtypes of serotonin receptors. The activation of these receptors leads to the modulation of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This compound has been found to have anxiolytic and antidepressant effects, which are believed to be mediated through the modulation of serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and biochemical processes, including neurotransmitter release, synaptic plasticity, and gene expression. It has been found to have anxiolytic and antidepressant effects, which are mediated through the modulation of serotonin receptors. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments, including its high selectivity for serotonin receptors and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively low potency compared to other serotonin receptor agonists and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to explore the role of this compound in the modulation of synaptic plasticity and learning and memory processes. Furthermore, the development of more potent and selective this compound analogs could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine involves the reaction between 1-(9-anthrylmethyl)piperazine and 4-chlorobenzophenone in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, methanol, and acetonitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.

Scientific Research Applications

1-(9-anthrylmethyl)-4-(4-chlorophenyl)piperazine has been widely used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin receptors in various physiological and pathological processes. This compound has also been used in studies related to drug addiction, anxiety, and depression.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2/c26-21-9-11-22(12-10-21)28-15-13-27(14-16-28)18-25-23-7-3-1-5-19(23)17-20-6-2-4-8-24(20)25/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAFZHBWXVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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